Lipophilicity (LogP) Differentiation: Meta vs. Para Substitution
The lipophilicity of 1-(3-Cyanobenzyl)piperazine, expressed as LogP, is 1.23 . In contrast, the para-substituted isomer, 1-(4-Cyanobenzyl)piperazine, exhibits a significantly lower LogP value of 0.16 [1]. This variation is consistent with the distinct electronic and conformational influences of the meta vs. para substitution pattern on the benzonitrile system. This data is derived from predictive algorithmic models (ACD/Labs) commonly used for early-stage property differentiation in procurement decisions.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.23018 |
| Comparator Or Baseline | 1-(4-Cyanobenzyl)piperazine (CAS 89292-70-6): LogP = 0.16 |
| Quantified Difference | ~7.7-fold increase in lipophilicity for the meta-isomer |
| Conditions | Predicted LogP values (ACD/Labs) |
Why This Matters
A higher LogP value of the 3-isomer indicates enhanced membrane permeability potential and distinct solubility profiles in biphasic liquid-liquid extractions, directly impacting synthetic work-up and biological assay preparation.
- [1] ChemTradeHub. 4-(1-Piperazinylmethyl)benzonitrile. CAS: 89292-70-6. Calculated LogP: 0.16. View Source
